

optimizing ID-8 cell injection for consistent tumor growth

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Compound of Interest

Compound Name: ID-8

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Technical Support Center: ID-8 Ovarian Cancer Model

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing the **ID-8** syngeneic mouse model of ovarian cancer. It offers troubleshooting advice and detailed protocols to ensure consistent and reproducible tumor growth for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are **ID-8** cells? A1: The **ID-8** cell line is a widely used murine model for epithelial ovarian cancer.[1] It was derived from C57BL/6 mouse ovarian surface epithelial cells that underwent spontaneous malignant transformation after multiple passages in vitro.[2] When injected into immunocompetent C57BL/6 mice, these cells form tumors and ascites, mimicking aspects of human ovarian cancer progression.[1][3]

Q2: What is the correct mouse strain for the **ID-8** syngeneic model? A2: The **ID-8** cell line is derived from C57BL/6 mice, so this is the appropriate syngeneic, immune-competent strain for establishing tumors.[4] Experiments typically use 6- to 10-week-old female C57BL/6 mice.[5][6][7]

Q3: What are the recommended cell culture conditions for **ID-8** cells? A3: **ID-8** cells are typically cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM).[3][4] The

medium is supplemented with 4% to 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and sometimes insulin-transferrin-selenium (ITS).[4] Cells are maintained in a humidified incubator at 37°C with 5% CO₂. [4] It is recommended to use the cells for experiments before they reach a high passage number (e.g., >20 passages) to maintain their tumorigenic properties.

Q4: What are the primary methods for injecting **ID-8** cells to establish tumors? A4: The three common methods are intraperitoneal (i.p.), orthotopic (into the ovarian bursa), and subcutaneous (s.c.) injection.

- Intraperitoneal (i.p.) injection is the most common method, modeling widespread peritoneal dissemination and ascites, characteristic of advanced human ovarian cancer.[1][3]
- Orthotopic injection into the ovarian bursa creates a primary ovarian tumor that can subsequently metastasize, closely recapitulating clinical disease progression.[4][8][9]
- Subcutaneous (s.c.) injection forms a localized tumor under the skin. This model is less representative of ovarian cancer progression but can be useful for preliminary studies or when easy tumor measurement is required.[9]

Troubleshooting Guide: Inconsistent Tumor Growth

Q5: I've injected **ID-8** cells, but no tumors are growing. What went wrong? A5: Failure to establish tumors, or a poor "take-rate," can be attributed to several factors:

- **Cell Viability:** Ensure cell viability is high (>90%) at the time of injection. Rough handling, such as vigorous vortexing, can damage cells.
- **Cell Passage Number:** Use lower passage cells. Cells that have been in culture for too long (>20 passages) may lose their tumorigenicity.
- **Cell Number:** The number of injected cells may be insufficient. For i.p. injections, at least 1×10^6 cells are often required, with some protocols using up to 1×10^7 for more consistent growth.[2][10]
- **Injection Technique:** Improper injection technique can lead to cell loss. For instance, in an i.p. injection, the needle may not have entered the peritoneal cavity correctly. For orthotopic

injections, leakage from the bursa can occur.

- **Mouse Strain:** Confirm you are using C57BL/6 mice, as the **ID-8** cells are syngeneic to this strain and will be rejected by the immune system of other strains.

Q6: My mice show significant variability in tumor size and ascites volume. How can I improve consistency? A6: High variability is a common challenge. To improve consistency:

- **Prepare a Single-Cell Suspension:** Clumped cells will lead to inconsistent dosing and tumor formation. Ensure complete cell detachment with trypsin or Accutase and gently pipette to create a uniform single-cell suspension before injection.
- **Standardize Cell Number:** Carefully count cells and resuspend them in a precise volume to ensure each mouse receives the same dose. Injecting a higher number of cells, such as 1.0×10^7 for i.p. models, can yield more consistent tumor growth compared to 5.0×10^6 cells.[\[2\]](#)
- **Use Matrigel:** For orthotopic or subcutaneous injections, resuspending cells in Matrigel can help localize the cells and improve tumor establishment and consistency.[\[6\]](#)
- **Injection Accuracy:** Be meticulous with the injection procedure. For i.p. injections, ensure consistent placement within the peritoneal cavity. For orthotopic injections, practice the technique to minimize leakage from the ovarian bursa.
- **Animal Health:** Use healthy, age-matched mice for each cohort. Stress and underlying health issues can impact the immune system and tumor development.

Q7: My orthotopic tumors are growing, but I am not seeing metastases or ascites. Is this normal? A7: Yes, this can be normal depending on the timeline. In orthotopic **ID-8** models, primary tumors form first, with metastases and ascites appearing at later time points, often not becoming significant until 12 weeks or more post-implantation.[\[4\]](#)[\[8\]](#)

Experimental Protocols & Data

Protocol 1: ID-8 Cell Culture & Subculturing

- **Culture Medium:** Prepare high-glucose DMEM with 4% FBS, 1% penicillin/streptomycin, and 1% insulin-transferrin-selenium-X supplement.[\[4\]](#)

- Thawing: Rapidly thaw a frozen vial of **ID-8** cells in a 37°C water bath. Transfer cells to a conical tube and slowly add 9 mL of pre-warmed culture medium dropwise to avoid osmotic shock. Centrifuge at 300 x g for 3-5 minutes, discard the supernatant, and resuspend in fresh medium in an appropriately sized flask (e.g., T225, as cells proliferate rapidly).
- Subculturing: When cells reach 80-90% confluency, wash with sterile PBS.[\[11\]](#) Add Accutase or 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
- Neutralization & Collection: Add at least an equal volume of complete medium to neutralize the trypsin. Collect the cell suspension and centrifuge at 300 x g for 5 minutes.[\[11\]](#)
- Reseeding: Resuspend the cell pellet in fresh medium and plate into new flasks at the desired density.

Protocol 2: Preparation of Cells for Injection

- Harvest cells as described in the subculturing protocol.
- After centrifugation, resuspend the cell pellet in sterile, serum-free PBS or medium.
- Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue. Viability should be >90%.
- Centrifuge the required number of cells again and resuspend them in the final injection vehicle (e.g., sterile PBS or a PBS/Matrigel mixture) to achieve the desired final concentration.[\[5\]](#)[\[6\]](#)
- Keep the cell suspension on ice to maintain viability until injection. Gently mix the suspension before drawing into the syringe for each injection to ensure a uniform cell concentration.

Protocol 3: Intraperitoneal (i.p.) Injection

- Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift forward.
- Using a 27-30 gauge needle, insert the needle into the lower right quadrant of the abdomen to avoid hitting the cecum or bladder.

- Gently aspirate to ensure no fluid (urine, blood) or air is drawn back, confirming correct placement in the peritoneal cavity.
- Slowly inject the cell suspension (typically 0.2-0.5 mL volume).[12]
- Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Protocol 4: Orthotopic (Intra-bursal) Injection

Note: This is a surgical procedure and requires appropriate anesthesia, analgesia, and aseptic technique under an approved animal protocol.

- Anesthetize a 6-8 week old female C57BL/6 mouse.[5]
- Make a small incision in the skin and abdominal wall on the left flank to expose the peritoneal cavity.
- Locate the ovary and gently exteriorize it along with the surrounding fat pad.
- Using a Hamilton syringe with a 30G needle, carefully inject the **ID-8** cell suspension (e.g., 1×10^6 cells in 10 μ L of PBS) directly into the ovarian bursa, the transparent membrane surrounding the ovary.[5]
- Return the ovary to the peritoneal cavity.
- Suture the abdominal wall and skin incisions separately.[5]
- Provide post-operative care, including analgesics and monitoring.

Quantitative Data Summary

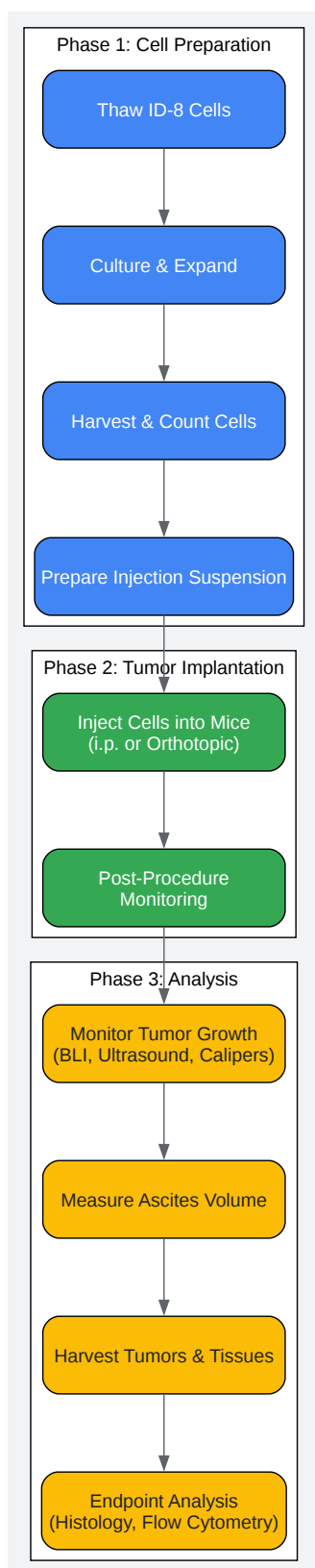
Table 1: Recommended **ID-8** Cell Inoculum for Tumor Models

Injection Route	Cell Number	Vehicle	Mouse Strain	Expected Outcome	Reference(s)
Intraperitoneal (i.p.)	5×10^6 - 1×10^7	PBS	C57BL/6	Peritoneal tumors, ascites	[2] [12]
Orthotopic	5×10^5 - 1×10^6	PBS or Matrigel	C57BL/6	Primary ovarian tumor, eventual metastasis and ascites	[5] [6]
Subcutaneous (s.c.)	1×10^6 - 5×10^6	PBS or Matrigel	C57BL/6	Localized, palpable tumor	[9]

Table 2: Tumor Growth Comparison in an Orthotopic Model (1×10^6 ID-8 Cells)[\[5\]](#)

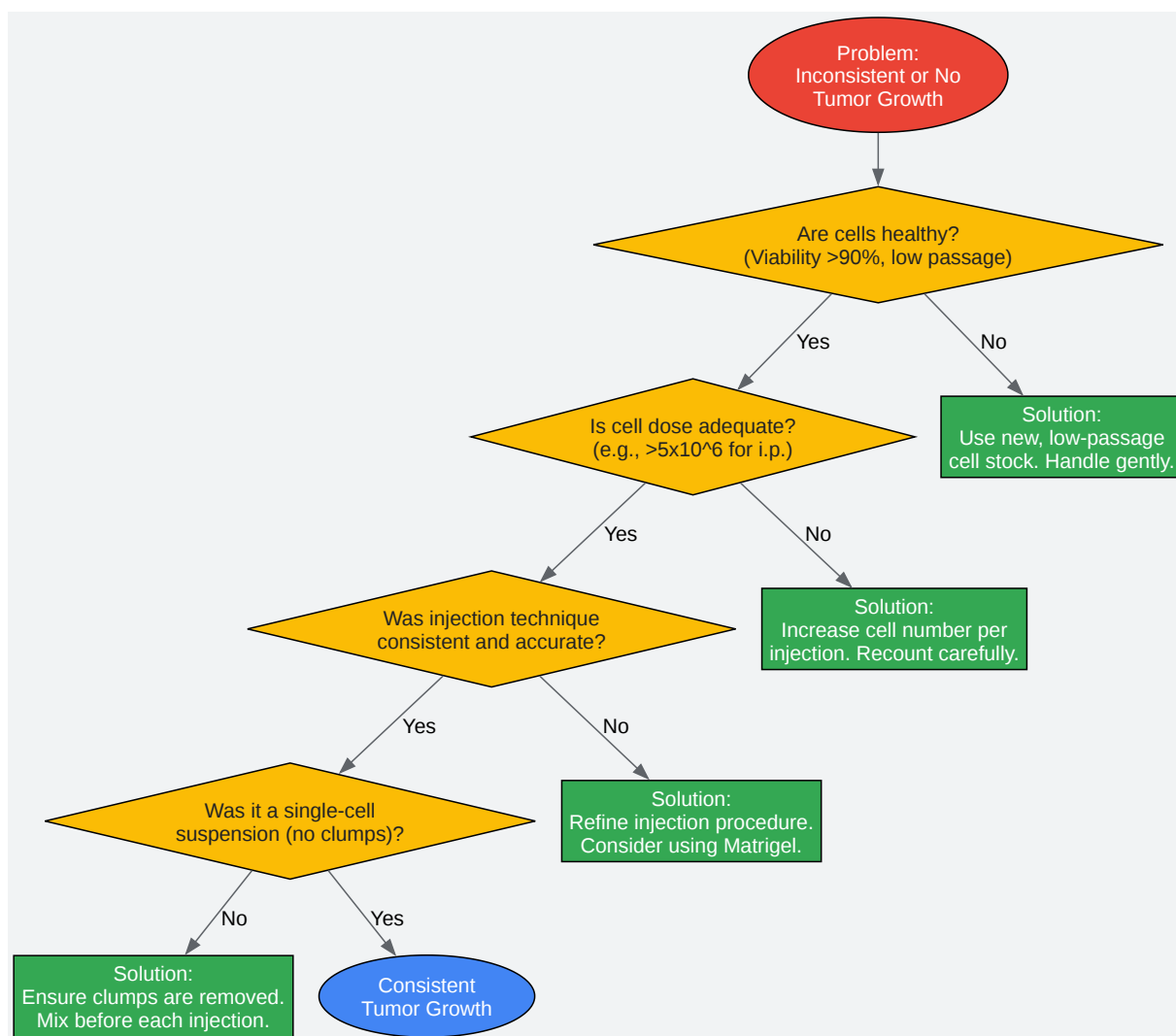
Time Point	Metric	Injected Cell Suspension (ICS)	Cell Sheet (CS) Graft
8 Weeks	Tumor Volume (mm ³)	30.71 ± 18.80	55.84 ± 10.71
Ovary Weight (g)	0.021 ± 0.010	0.049 ± 0.007	
12 Weeks	Tumor Volume (mm ³)	128.13 ± 44.02	283.95 ± 71.68
Ovary Weight (g)	0.106 ± 0.030	0.393 ± 0.093	

Visual Guides: Workflows and Logic Diagrams



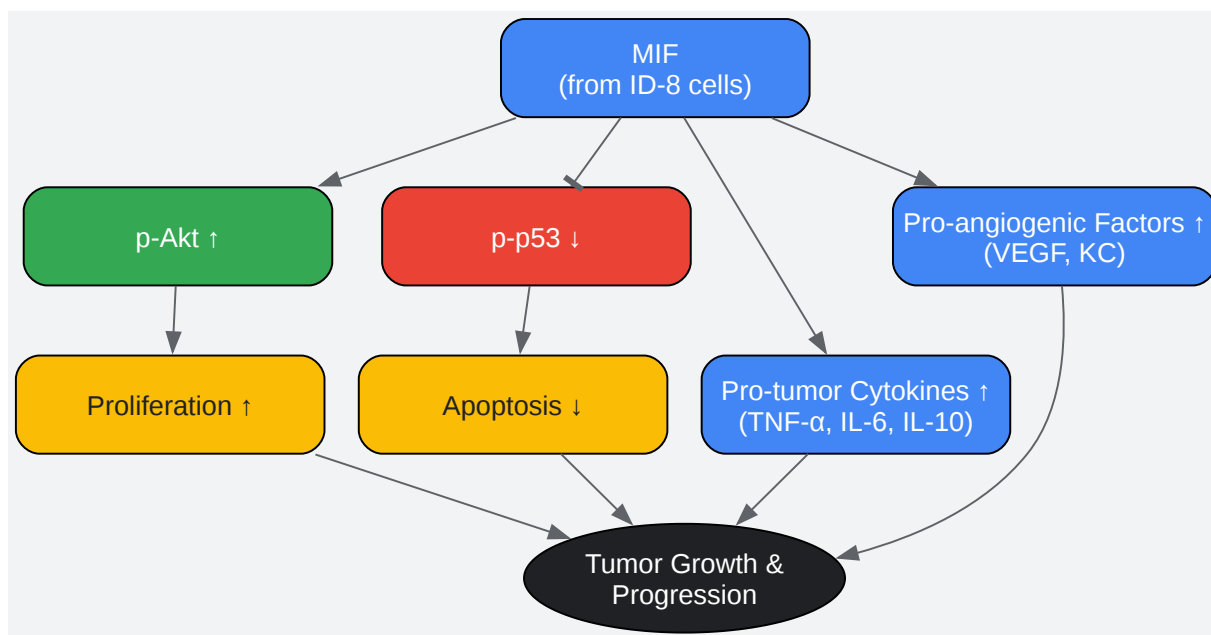
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Caption: Experimental workflow for establishing and analyzing **ID-8** tumors.



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Caption: Troubleshooting logic for inconsistent **ID-8** tumor growth.



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Caption: Simplified MIF signaling pathway in **ID-8** tumor progression.[13]

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